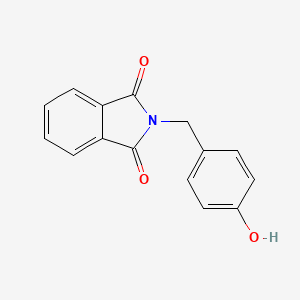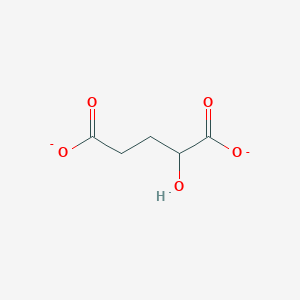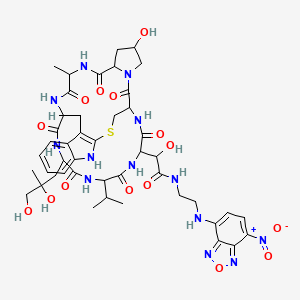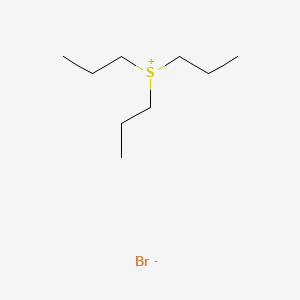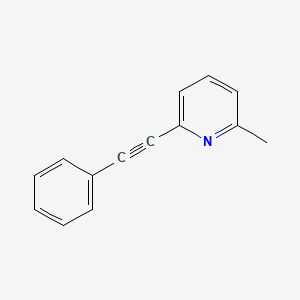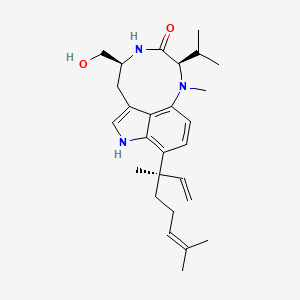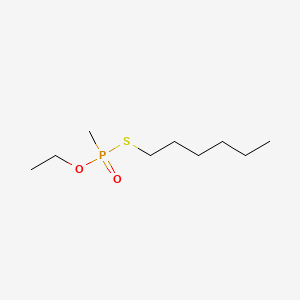
Monothiopyrophosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Thiopyrophosphate can be synthesized through various methods. One common approach involves the reaction of phosphorus pentasulfide (P₂S₅) with sodium hydroxide (NaOH), resulting in the formation of sodium thiopyrophosphate. The reaction is as follows: [ \text{P}_2\text{S}_5 + 6\text{NaOH} \rightarrow 2\text{Na}_3\text{PO}_2\text{S}_2 + \text{H}_2\text{S} + 2\text{H}_2\text{O} ] This method yields sodium thiopyrophosphate, which can be further processed to obtain thiopyrophosphate .
Chemical Reactions Analysis
Thiopyrophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include:
Oxidation: Thiopyrophosphate can be oxidized to form thiophosphate oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Thiopyrophosphate can undergo substitution reactions where sulfur atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Thiopyrophosphate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Chemistry: Thiopyrophosphate is used as a reagent in various chemical reactions and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: It is used in biochemical studies as an analogue of phosphate, helping to understand phosphate metabolism and enzyme mechanisms.
Industry: It is used in the production of flame retardants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of thiopyrophosphate involves its interaction with molecular targets and pathways in biological systems. It can activate γδ T lymphocytes, which play a crucial role in the immune response. Thiopyrophosphate derivatives can modulate the activity of enzymes involved in phosphate metabolism, leading to various biological effects .
Comparison with Similar Compounds
Thiopyrophosphate is unique due to the presence of sulfur in its structure, which distinguishes it from other phosphate compounds. Similar compounds include:
Thiophosphate: Contains sulfur in place of one or more oxygen atoms in the phosphate group.
Dithiophosphate: Contains two sulfur atoms in the phosphate group.
Trithiophosphate: Contains three sulfur atoms in the phosphate group.
These compounds share some chemical properties with thiopyrophosphate but differ in their specific applications and reactivity.
Properties
CAS No. |
68488-87-9 |
|---|---|
Molecular Formula |
H3O6P2S- |
Molecular Weight |
193.04 g/mol |
IUPAC Name |
[hydroxy(oxido)phosphinothioyl] dihydrogen phosphate |
InChI |
InChI=1S/H4O6P2S/c1-7(2,3)6-8(4,5)9/h(H2,1,2,3)(H2,4,5,9)/p-1 |
InChI Key |
HWTUHTNZLQJJEV-UHFFFAOYSA-M |
SMILES |
OP(=O)(O)OP(=S)(O)O |
Canonical SMILES |
OP(=O)(O)OP(=S)(O)[O-] |
Key on ui other cas no. |
68488-87-9 |
Synonyms |
monothiodiphosphate monothiodiphosphoric acid monothiopyrophosphate monothiopyrophosphoric acid thiopyrophosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B1228981.png)
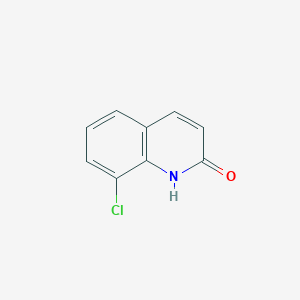
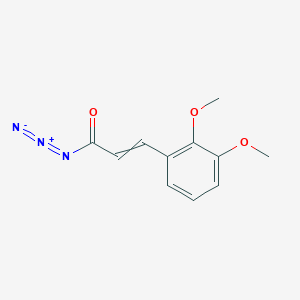
![2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B1228986.png)
